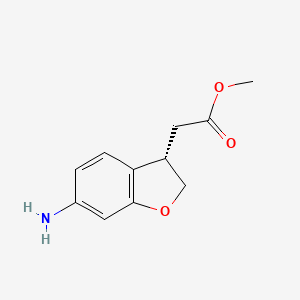
2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal is an organic compound that belongs to the class of organophosphorus compounds. These compounds are characterized by the presence of phosphorus atoms bonded to carbon atoms. The compound is notable for its unique structure, which includes a diphenylphosphoryl group attached to a butanal backbone. This structure imparts specific chemical properties and reactivity, making it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal typically involves the reaction of diphenylphosphine oxide with an appropriate aldehyde under controlled conditions. One common method includes the use of a Grignard reagent, which reacts with diphenylphosphine oxide to form the desired product. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is followed by purification steps such as recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphine oxides.
Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoryl group is replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the stability of the compound .
Major Products Formed
The major products formed from these reactions include various phosphine oxides, phosphines, and substituted derivatives of the original compound.
科学的研究の応用
2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins .
作用機序
The mechanism of action of 2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal involves its interaction with specific molecular targets and pathways. The phosphoryl group can form strong bonds with metal ions, making it an effective ligand in coordination complexes. These complexes can exhibit unique catalytic properties and reactivity. Additionally, the compound’s structure allows it to participate in various chemical reactions, influencing its behavior in different environments .
類似化合物との比較
Similar Compounds
Similar compounds include other organophosphorus compounds such as:
- Diphenylphosphine oxide
- Triphenylphosphine
- Diphenylphosphoryl azide
Comparison
Compared to these similar compounds, 2-((Diphenylphosphoryl)methyl)-2,3-dimethylbutanal is unique due to its specific structure, which includes a butanal backbone. This structure imparts distinct chemical properties and reactivity, making it suitable for specific applications that other compounds may not be able to fulfill .
特性
CAS番号 |
89358-77-0 |
|---|---|
分子式 |
C19H23O2P |
分子量 |
314.4 g/mol |
IUPAC名 |
2-(diphenylphosphorylmethyl)-2,3-dimethylbutanal |
InChI |
InChI=1S/C19H23O2P/c1-16(2)19(3,14-20)15-22(21,17-10-6-4-7-11-17)18-12-8-5-9-13-18/h4-14,16H,15H2,1-3H3 |
InChIキー |
BNJWMWZRTAUIDW-UHFFFAOYSA-N |
正規SMILES |
CC(C)C(C)(CP(=O)(C1=CC=CC=C1)C2=CC=CC=C2)C=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



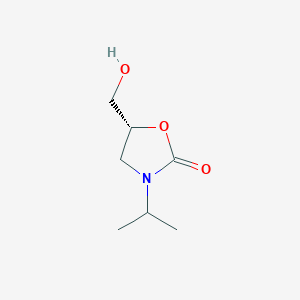
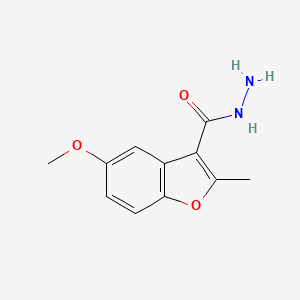
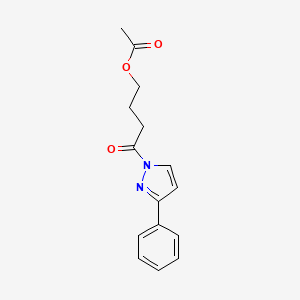
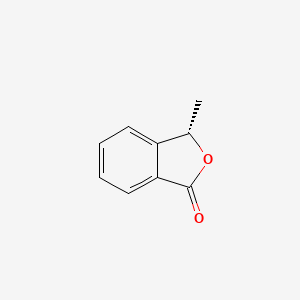
![2-(Methylthio)benzo[d]oxazole-6-sulfonamide](/img/structure/B12892873.png)
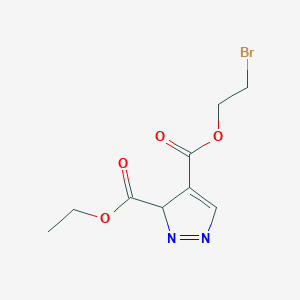


![4-(Chloromethyl)benzo[d]oxazole-2-sulfonyl chloride](/img/structure/B12892921.png)
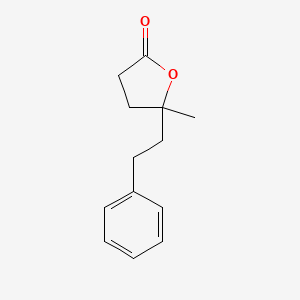
![3-Methyl-1-[(4-methylbenzene-1-sulfonyl)oxy]pyrrolidine-2,5-dione](/img/structure/B12892925.png)
![9,14-dimethyl-9,14-diazapentacyclo[10.8.0.02,11.03,8.015,20]icosa-3,5,7,15,17,19-hexaene-10,13-dione](/img/structure/B12892926.png)
